molecular formula C15H10ClF4NO3S B11080778 2-{[2-chloro-4-(trifluoromethyl)phenyl]sulfonyl}-N-(4-fluorophenyl)acetamide

2-{[2-chloro-4-(trifluoromethyl)phenyl]sulfonyl}-N-(4-fluorophenyl)acetamide

Cat. No.: B11080778
M. Wt: 395.8 g/mol
InChI Key: BIHBITNJIWWIRO-UHFFFAOYSA-N
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Description

2-{[2-chloro-4-(trifluoromethyl)phenyl]sulfonyl}-N-(4-fluorophenyl)acetamide is a complex organic compound known for its unique chemical structure and properties This compound features a sulfonyl group attached to a phenyl ring, which is further substituted with chloro and trifluoromethyl groups Additionally, it contains an acetamide moiety linked to another phenyl ring substituted with a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-chloro-4-(trifluoromethyl)phenyl]sulfonyl}-N-(4-fluorophenyl)acetamide typically involves multiple steps:

  • Formation of the Sulfonyl Chloride Intermediate

      Starting Material: 2-chloro-4-(trifluoromethyl)benzenesulfonyl chloride.

      Reaction Conditions: This intermediate is often prepared by reacting 2-chloro-4-(trifluoromethyl)benzenesulfonyl chloride with a suitable chlorinating agent such as thionyl chloride (SOCl₂) under reflux conditions.

  • Nucleophilic Substitution

      Starting Material: The sulfonyl chloride intermediate.

      Reagent: 4-fluoroaniline.

      Reaction Conditions: The nucleophilic substitution reaction is carried out in the presence of a base such as triethylamine (TEA) in an organic solvent like dichloromethane (DCM) at room temperature.

  • Acetylation

      Starting Material: The resulting sulfonamide.

      Reagent: Acetic anhydride.

      Reaction Conditions: The acetylation reaction is performed under mild heating to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

    • The compound can undergo oxidation reactions, particularly at the sulfonyl group, leading to the formation of sulfone derivatives.
  • Reduction

    • Reduction reactions can target the nitro or carbonyl groups, converting them into amines or alcohols, respectively.
  • Substitution

    • The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Substitution Reagents: Halogens (Cl₂, Br₂), nitrating agents (HNO₃).

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amines or alcohols.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic systems for organic transformations.

    Material Science: Its unique structure makes it a candidate for developing new materials with specific electronic or optical properties.

Biology

    Enzyme Inhibition: It may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Protein Labeling: The compound can be used to label proteins for tracking and analysis.

Medicine

    Drug Development: Its structural features make it a potential lead compound for designing new pharmaceuticals.

    Diagnostic Agents: It can be used in the development of diagnostic agents for imaging or detecting specific biomolecules.

Industry

    Polymer Additives: The compound can be incorporated into polymers to enhance their properties.

    Agricultural Chemicals: It may be used in the formulation of pesticides or herbicides.

Mechanism of Action

The mechanism of action of 2-{[2-chloro-4-(trifluoromethyl)phenyl]sulfonyl}-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The trifluoromethyl and fluorine substituents enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-4-(trifluoromethyl)benzenesulfonamide: Lacks the acetamide moiety but shares the sulfonyl and trifluoromethyl groups.

    N-(4-fluorophenyl)acetamide: Contains the acetamide and fluorophenyl groups but lacks the sulfonyl and trifluoromethyl groups.

Uniqueness

2-{[2-chloro-4-(trifluoromethyl)phenyl]sulfonyl}-N-(4-fluorophenyl)acetamide is unique due to the combination of its sulfonyl, trifluoromethyl, and acetamide groups. This combination imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications.

Properties

Molecular Formula

C15H10ClF4NO3S

Molecular Weight

395.8 g/mol

IUPAC Name

2-[2-chloro-4-(trifluoromethyl)phenyl]sulfonyl-N-(4-fluorophenyl)acetamide

InChI

InChI=1S/C15H10ClF4NO3S/c16-12-7-9(15(18,19)20)1-6-13(12)25(23,24)8-14(22)21-11-4-2-10(17)3-5-11/h1-7H,8H2,(H,21,22)

InChI Key

BIHBITNJIWWIRO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)CS(=O)(=O)C2=C(C=C(C=C2)C(F)(F)F)Cl)F

Origin of Product

United States

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